molecular formula C17H14N2O7 B12561452 methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate

methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate

Cat. No.: B12561452
M. Wt: 358.3 g/mol
InChI Key: PGIZRJGRJUOIJI-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate is a complex organic compound belonging to the pyranopyran family This compound is characterized by its unique structure, which includes a pyrano[3,2-c]pyran ring system, an amino group, a nitrophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrano[3,2-c]pyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[3,2-c]pyran core.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents such as ammonia or amines.

    Attachment of the Nitrophenyl Group: This step involves the nitration of an aromatic precursor followed by coupling with the pyrano[3,2-c]pyran core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The amino and nitrophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of various functional groups with biological targets.

Mechanism of Action

The mechanism of action of methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, while the amino group may form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a pyrano[3,2-c]pyran ring.

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring instead of a pyrano[3,2-c]pyran ring.

Uniqueness

Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate is unique due to its combination of functional groups and the pyrano[3,2-c]pyran ring system. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H14N2O7

Molecular Weight

358.3 g/mol

IUPAC Name

methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate

InChI

InChI=1S/C17H14N2O7/c1-8-7-11-13(17(21)25-8)12(14(15(18)26-11)16(20)24-2)9-3-5-10(6-4-9)19(22)23/h3-7,12H,18H2,1-2H3

InChI Key

PGIZRJGRJUOIJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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